molecular formula C4H7N3OS B6324017 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one CAS No. 53065-38-6

2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one

Cat. No. B6324017
CAS RN: 53065-38-6
M. Wt: 145.19 g/mol
InChI Key: SUBCLGYPEJJNHN-UHFFFAOYSA-N
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Description

2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one, also known as DMT, is a synthetic small molecule compound which has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. DMT has a unique structure and properties, which make it a valuable tool for laboratory experimentation. DMT is a member of the triazole family and is composed of a five-membered ring with two nitrogen atoms and three carbon atoms. It is a colorless, odorless, and crystalline solid at room temperature.

Scientific Research Applications

2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one has found numerous applications in the field of scientific research. It has been used as a model compound for studying the mechanism of action of drugs, as well as for studying the biochemical and physiological effects of drugs. 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one has also been used in the synthesis of a variety of other compounds, such as drugs and pesticides. Additionally, 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one has been used as a reagent in the synthesis of other compounds, such as peptides and peptidomimetics.

Mechanism of Action

The exact mechanism of action of 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one is not fully understood. However, it is believed to interact with the brain in a variety of ways. It is thought to bind to serotonin receptors and to inhibit the reuptake of serotonin, which results in increased serotonin levels in the brain. This increased serotonin activity is thought to be responsible for the effects of 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one on the brain, including altered states of consciousness, visual and auditory hallucinations, and altered perception of time and space.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one have been studied in both humans and animals. In humans, 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one has been shown to have a variety of effects, including increased heart rate and blood pressure, altered states of consciousness, visual and auditory hallucinations, and altered perception of time and space. In animals, 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one has been shown to have a variety of effects, including changes in behavior, increased locomotor activity, and changes in body temperature.

Advantages and Limitations for Lab Experiments

2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one has several advantages for laboratory experimentation. It is relatively easy to synthesize, and the reaction is highly efficient. Additionally, 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one has a variety of applications in the field of scientific research, making it a valuable tool for laboratory experimentation. However, 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one does have some limitations for laboratory experimentation. It is a relatively expensive compound, and it has a relatively short half-life, making it difficult to use in long-term experiments.

Future Directions

The potential applications of 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one are still being explored. One potential future direction is the use of 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one as a tool for studying the effects of psychedelics on the brain. Additionally, 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one could be used in the development of new drugs, as well as in the synthesis of other compounds. Additionally, 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one could be used in the study of the biochemical and physiological effects of drugs, as well as in the synthesis of peptides and peptidomimetics. Finally, 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one could be used in the study of the mechanism of action of drugs, as well as in the development of new drugs.

Synthesis Methods

The synthesis of 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one is relatively simple and can be accomplished in a variety of ways. One of the more common methods is the reaction of 4-methylthio-2,5-dihydro-1,2,4-triazole with methylthiourea, which produces 2,4-Dihydro-4-methyl-5-(methylthio)-3H-1,2,4-triazol-3-one in a one-step process. This reaction can be catalyzed by either a base or an acid, with the base being the preferred choice. The reaction has a high yield of up to 95%.

properties

IUPAC Name

4-methyl-3-methylsulfanyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c1-7-3(8)5-6-4(7)9-2/h1-2H3,(H,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBCLGYPEJJNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NN=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343365
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthio-4-methyl-1,2,4-triazole-5-one

CAS RN

53065-38-6
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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